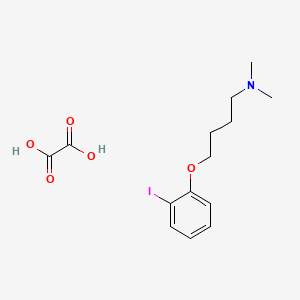![molecular formula C17H23BrClNO5 B4043988 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043988.png)
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
描述
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. The compound consists of a piperidine ring substituted with a 2-(2-bromo-4-chlorophenoxy)ethyl group and an oxalic acid moiety. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in synthetic chemistry and potential pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The initial step involves the bromination and chlorination of phenol to obtain 2-bromo-4-chlorophenol.
Ether Formation: The 2-bromo-4-chlorophenol is then reacted with an appropriate alkylating agent to form the 2-(2-bromo-4-chlorophenoxy)ethyl intermediate.
Piperidine Substitution: The intermediate is then reacted with 3,5-dimethylpiperidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenoxy group.
Hydrolysis: The oxalic acid moiety can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the piperidine ring and phenoxy group.
科学研究应用
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can bind to specific sites on proteins, while the piperidine ring may interact with other functional groups. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-(2-Bromo-4-chlorophenoxy)butanoic acid: This compound has a similar phenoxy group but differs in the alkyl chain and functional groups.
4-Bromo-2-chlorophenol: A simpler compound with only the phenol group substituted with bromine and chlorine.
4-[2-(4-bromo-2-chlorophenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid: Another compound with a similar phenoxy group but different substituents on the piperazine ring.
Uniqueness
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine is unique due to its specific combination of functional groups and the presence of both a piperidine ring and an oxalic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
属性
IUPAC Name |
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO.C2H2O4/c1-11-7-12(2)10-18(9-11)5-6-19-15-4-3-13(17)8-14(15)16;3-1(4)2(5)6/h3-4,8,11-12H,5-7,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVFUYAMUWHOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=C(C=C(C=C2)Cl)Br)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine oxalate](/img/structure/B4043908.png)
![4-[3-(2-Fluorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043911.png)
![N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate](/img/structure/B4043919.png)
![[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl] thiophene-2-carboxylate](/img/structure/B4043920.png)
![10-bromo-6-(2-methoxy-5-nitrophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4043921.png)
![N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid](/img/structure/B4043923.png)
![1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043932.png)
![N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4043944.png)
![N-[(4-methoxy-2-pyridinyl)methyl]-N-methyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4043962.png)

![1-[2-(4-fluorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4043982.png)
![N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-butanamine](/img/structure/B4044002.png)
![1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044010.png)
